

Technical Guide: beta-Cyclogeraniol-d5 Safety, Handling, and Analytical Application

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Compound of Interest

Compound Name: *beta-Cyclogeraniol-d5*

CAS No.: 78995-99-0

Cat. No.: B021978

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Executive Summary & Chemical Identity[1]

beta-Cyclogeraniol-d5 (CAS: 78995-99-0) is a stable, isotopically labeled derivative of beta-cyclogeraniol.[1] It serves as a critical Internal Standard (IS) in quantitative mass spectrometry (GC-MS/LC-MS) for the analysis of terpenes, fragrances, and metabolic byproducts.

Unlike its bulk parent compound, the deuterated analog requires specialized handling to maintain isotopic enrichment (>98 atom% D) and prevent chemically induced Hydrogen-Deuterium (H-D) exchange. This guide synthesizes safety protocols derived from the parent compound with the stringent handling requirements of high-value stable isotopes.

Chemical Identity Table[2][3]

Property	Native beta-Cyclogeraniol	beta-Cyclogeraniol-d5
CAS Number	472-20-8 (or 106-24-1 for isomer ref)	78995-99-0
Molecular Formula	C ₁₀ H ₁₈ O	C ₁₀ H ₁₃ D ₅ O
Molecular Weight	154.25 g/mol	159.28 g/mol
Appearance	Colorless to pale yellow oil	Colorless oil (viscous)
Solubility	Organic solvents (MeOH, DMSO, Chloroform)	Organic solvents (MeOH, DMSO)
Main Hazard	Skin/Eye Irritant, Sensitizer	Same (Read-Across Principle)

Safety Data Sheet (SDS) Technical Analysis

Critical Safety Note: Toxicological data for deuterated compounds is rarely determined experimentally. By standard industry practice (OSHA/ECHA guidelines), safety classifications are read-across from the unlabeled parent compound. Treat **beta-Cyclogeraniol-d5** with the same precautions as beta-Cyclogeraniol, assuming identical biological activity but higher financial risk if degraded.

GHS Classification (Based on Parent Compound)

- Signal Word:WARNING
- Skin Corrosion/Irritation: Category 2 (H315)[2]
- Serious Eye Damage/Irritation: Category 2A (H319)
- Skin Sensitization: Category 1 (H317)[2][3]
- Flammable Liquids: Category 4 (Combustible Liquid)

Emergency Response Protocols

Scenario	Immediate Action	Scientific Rationale
Skin Contact	Wash with soap/water for 15 min.[4] Remove contaminated clothing.[4][5][6]	Terpenes are lipophilic and penetrate the stratum corneum; rapid removal prevents sensitization.
Eye Contact	Rinse cautiously with water for 15 min.[4][6] Remove contact lenses.[4][6]	Prevents corneal opacity; terpenes can cause severe irritation to mucous membranes.
Inhalation	Move to fresh air.[4][5][6] If breathing is difficult, give oxygen.	Volatile organic compounds (VOCs) can cause respiratory tract irritation.
Ingestion	Do NOT induce vomiting.[4] Rinse mouth.[5][6]	Aspiration hazard.[2][4] Vomiting increases risk of chemical pneumonitis.

Advanced Handling & Storage Protocols

The integrity of a deuterated standard is defined by its Isotopic Enrichment and Chemical Purity.[7] Improper storage leads to H-D exchange (loss of label) or oxidation (loss of molecule), rendering the standard useless for quantitation.

Prevention of H-D Exchange

Deuterium labels on carbon backbones (C-D bonds) are generally non-exchangeable under neutral conditions. However, labels adjacent to hydroxyl groups or in activated positions can exchange if exposed to extreme pH or protic solvents over long periods.

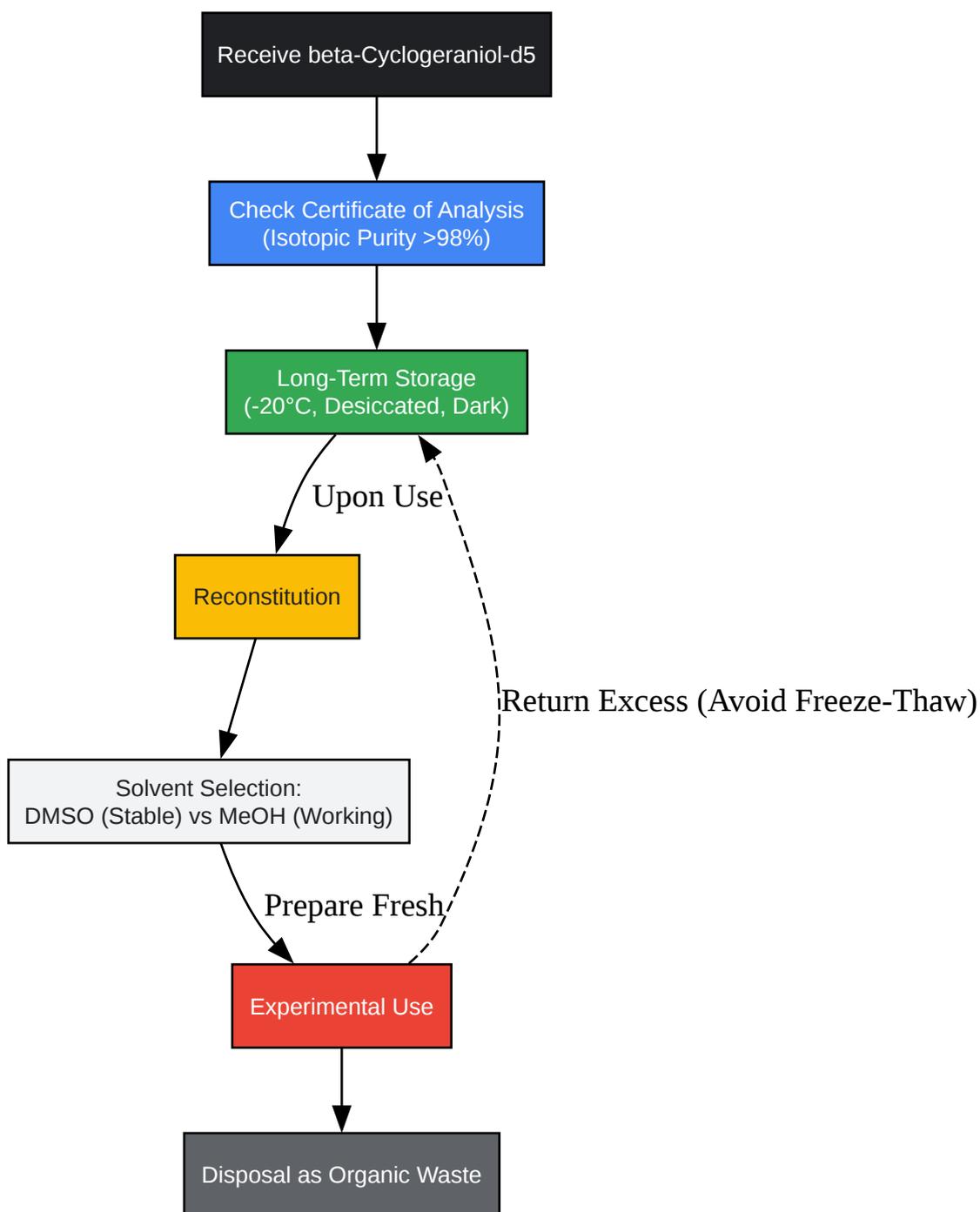
- Protocol: Avoid storing stock solutions in protic solvents (like Methanol/Water) for extended periods (>1 month) if the label position is chemically labile.
- Preferred Solvent: Anhydrous DMSO or Dichloromethane for long-term stock storage.

Storage Hierarchy

- Lyophilized/Neat: Store at -20°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent moisture absorption.
- Stock Solution (High Conc.): Store at -80°C in amber glass vials with PTFE-lined caps.
- Working Solution: Prepare fresh daily. Do not refreeze aliquots more than twice.

Handling Decision Matrix

The following diagram outlines the decision logic for maintaining standard integrity during use.



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Figure 1: Decision matrix for the lifecycle management of deuterated standards.

Analytical Application: Internal Standard Protocol

Using **beta-Cyclogeraniol-d5** as an Internal Standard (IS) corrects for variability in extraction efficiency, injection volume, and ionization suppression (matrix effects).

Why d5?

A mass shift of +5 Da is optimal for small molecules (MW ~154).

- Avoids Crosstalk: It shifts the IS signal beyond the natural isotope distribution (M+1, M+2) of the analyte.
- Co-elution: The d5-analog will co-elute (or elute slightly earlier due to the deuterium isotope effect) with the target, ensuring it experiences the exact same matrix effects at the ionization source.

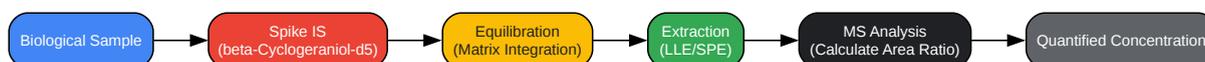
Quantitative Workflow

Step-by-Step Protocol:

- Preparation of IS Spiking Solution:
 - Dissolve **beta-Cyclogeraniol-d5** in Methanol to a concentration of 100 µg/mL.
 - Dilute to a working concentration (e.g., 1 µg/mL) such that the final spike amount is near the expected midpoint of the analyte calibration curve.
- Sample Spiking (The Critical Step):
 - Add the IS before any extraction or sample manipulation.[8]
 - Reasoning: This allows the IS to compensate for recovery losses during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).
- Equilibration:
 - Vortex sample for 30 seconds and let stand for 5-10 minutes.
 - Reasoning: Ensures the IS integrates into the sample matrix (e.g., binds to proteins/lipids similarly to the analyte).

- Extraction & Analysis:
 - Proceed with extraction (e.g., Hexane/Ethyl Acetate).
 - Analyze via GC-MS (SIM mode) or LC-MS/MS (MRM mode).

Quantitation Pathway



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Figure 2: Workflow for Internal Standard Quantitation. Note the spiking occurs prior to extraction.[8]

References

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